molecular formula C11H9NO B6255353 1-methylisoquinoline-6-carbaldehyde CAS No. 1416713-19-3

1-methylisoquinoline-6-carbaldehyde

Cat. No.: B6255353
CAS No.: 1416713-19-3
M. Wt: 171.19 g/mol
InChI Key: PTTMFEAVOCMRCB-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Isoquinolines in Contemporary Chemical Research

Substituted isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds. The isoquinoline (B145761) core is a structural motif found in a vast number of natural products, most notably a wide array of alkaloids, many of which exhibit significant biological activity. wikipedia.orgslideshare.net This has made the isoquinoline skeleton a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents with applications as antispasmodics, anesthetics, and antimicrobial agents. slideshare.net The development of new synthetic methodologies to create diverse isoquinoline derivatives remains an active area of chemical research. acs.orgorganic-chemistry.org

The Aldehyde Functional Group as a Versatile Synthetic Handle in Heterocyclic Chemistry

The aldehyde functional group, characterized by a carbonyl group bonded to a hydrogen atom, is a cornerstone of organic synthesis due to its exceptional versatility. It serves as a key electrophilic site, readily undergoing a wide range of chemical transformations. These include nucleophilic additions, condensations, oxidations to carboxylic acids, and reductions to alcohols. When attached to a heterocyclic ring system like isoquinoline, the aldehyde group provides a powerful tool for chemists to introduce further complexity and functionality, enabling the synthesis of a diverse library of derivatives from a common intermediate. princeton.edu The reactivity of a heterocyclic aldehyde can be influenced by the electronic nature of the heterocyclic ring to which it is attached. princeton.edu

Research Focus on 1-Methylisoquinoline-6-carbaldehyde within Complex Molecular Scaffolds

The specific compound, this compound, combines the key features of a substituted isoquinoline and a reactive aldehyde. The methyl group at the 1-position can influence the steric and electronic properties of the isoquinoline ring system. The carbaldehyde group at the 6-position provides a site for synthetic elaboration. While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its potential as a building block in the synthesis of more complex molecules is significant. Its structural components suggest its utility in creating novel compounds with potential applications in materials science and medicinal chemistry.

Physicochemical Properties

While detailed experimental data for this compound is scarce, some of its basic properties can be inferred from its structure and from data available for its parent compound, 1-methylisoquinoline (B155361).

PropertyValueReference
Molecular FormulaC₁₁H₉NO
Molecular Weight171.19 g/mol
AppearanceExpected to be a solid or high-boiling liquid
SolubilityLikely soluble in common organic solvents acs.org

Synthesis of this compound

Direct and specific synthesis routes for this compound are not widely reported. However, its synthesis can be envisioned through established methods for constructing the isoquinoline core and introducing the aldehyde functionality.

A plausible synthetic approach could involve the initial synthesis of 1-methyl-6-bromoisoquinoline, followed by conversion of the bromo group to a carbaldehyde. A patent for the synthesis of the parent isoquinoline-6-carbaldehyde (B65355) from 6-bromoisoquinoline (B29742) outlines a method that could potentially be adapted. google.com This involves the conversion of the bromo-substituted isoquinoline to the corresponding alcohol, which is then oxidized to the aldehyde. google.com

Established named reactions for isoquinoline synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, could be employed to construct the 1-methylisoquinoline core from appropriately substituted precursors. wikipedia.org For instance, the Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. wikipedia.org

The introduction of the aldehyde group onto a pre-formed 1-methylisoquinoline ring could potentially be achieved through formylation reactions, such as the Vilsmeier-Haack reaction , although the regioselectivity of such a reaction on the 1-methylisoquinoline system would need to be considered.

Reactivity and Research Findings

Detailed research findings on the specific reactions of this compound are limited. However, its reactivity can be predicted based on the individual functional groups present.

The aldehyde group is expected to be the primary site of reactivity, undergoing typical aldehyde transformations:

Oxidation: The aldehyde can be oxidized to the corresponding 1-methylisoquinoline-6-carboxylic acid.

Reduction: Reduction of the aldehyde would yield (1-methylisoquinolin-6-yl)methanol.

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

Condensation Reactions: It can participate in condensation reactions like the Wittig reaction to form alkenes, or aldol (B89426) and Knoevenagel condensations to form α,β-unsaturated systems.

The isoquinoline ring system can also participate in reactions. The nitrogen atom imparts basic properties to the molecule and can be protonated or alkylated. Electrophilic aromatic substitution on the benzene (B151609) portion of the isoquinoline ring is also possible, with the position of substitution being directed by the existing methyl and aldehyde groups. The methyl group at the 1-position is known to have acidic protons and can participate in condensation reactions with aldehydes. thieme-connect.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylisoquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-11-3-2-9(7-13)6-10(11)4-5-12-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTMFEAVOCMRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-19-3
Record name 1-methylisoquinoline-6-carbaldehyde
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Chemical Reactivity and Derivatization Pathways of 1 Methylisoquinoline 6 Carbaldehyde

Transformations of the Aldehyde Moiety in 1-Methylisoquinoline-6-carbaldehyde

The aldehyde group (-CHO) in this compound is a primary site for chemical modification. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group as a whole can undergo both reduction and oxidation.

Reductions to Corresponding Alcohols and Hydrocarbons

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding (1-methylisoquinolin-6-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. More vigorous reduction conditions can lead to the complete removal of the oxygen atom, resulting in the formation of a methyl group, thereby converting the carbaldehyde to a hydrocarbon.

Common reducing agents for the conversion of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for this reduction. The complete reduction to a hydrocarbon (deoxygenation) requires harsher conditions, often involving methods like the Wolff-Kishner or Clemmensen reductions.

Table 1: Hypothetical Reduction Reactions of this compound

ProductReagent(s)Typical Conditions
(1-Methylisoquinolin-6-yl)methanolSodium Borohydride (NaBH₄)Methanol or Ethanol, Room Temperature
(1-Methylisoquinolin-6-yl)methanolLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF, followed by aqueous workup
(1-Methylisoquinolin-6-yl)methanolH₂/Pd-CEthanol, Room Temperature, H₂ atmosphere
1,6-DimethylisoquinolineZn(Hg), HCl (Clemmensen)Reflux
1,6-DimethylisoquinolineH₂NNH₂, KOH (Wolff-Kishner)High-boiling solvent (e.g., ethylene (B1197577) glycol), Reflux

Oxidations to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid, a transformation that leads to the formation of 1-methylisoquinoline-6-carboxylic acid. This reaction is a common synthetic step and can be accomplished using a variety of oxidizing agents.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium-based reagents (e.g., chromic acid, pyridinium (B92312) chlorochromate) are effective for this purpose. Milder and more selective oxidizing agents can also be employed. The resulting carboxylic acid is a valuable intermediate for further derivatization, such as the formation of esters, amides, and acid chlorides.

Table 2: Hypothetical Oxidation Reactions of this compound

ProductReagent(s)Typical Conditions
1-Methylisoquinoline-6-carboxylic acidPotassium Permanganate (KMnO₄)Aqueous basic solution, heat
1-Methylisoquinoline-6-carboxylic acidChromic Acid (H₂CrO₄)Acetone (Jones oxidation)
1-Methylisoquinoline-6-carboxylic acidSilver(I) Oxide (Ag₂O)Aqueous ammonia (B1221849) (Tollens' reagent)

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbon in the aldehyde group makes it a prime target for nucleophilic attack. This reactivity is the basis for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.

This compound reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. The reaction is often catalyzed by acid.

The formation of Schiff bases is a versatile method for introducing a wide range of substituents, depending on the primary amine used. These imine derivatives themselves can be valuable intermediates for further synthetic transformations.

Table 3: Hypothetical Imine Formation from this compound

Amine ReactantProduct (Schiff Base)Typical Conditions
AnilineN-((1-methylisoquinolin-6-yl)methylene)anilineEthanol, Reflux, catalytic acetic acid
BenzylamineN-((1-methylisoquinolin-6-yl)methylene)-1-phenylmethanamineToluene (B28343), Reflux with Dean-Stark trap
HydroxylamineThis compound oximeAqueous ethanol, Sodium acetate

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin, specifically 2-hydroxy-2-(1-methylisoquinolin-6-yl)acetonitrile. This reaction is typically base-catalyzed, with the cyanide ion (CN⁻) acting as the nucleophile.

Cyanohydrins are useful synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to α-hydroxy acids and β-amino alcohols, respectively. Due to the high toxicity of HCN, the reaction is often carried out in situ by reacting a cyanide salt (e.g., NaCN or KCN) with an acid.

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. For this compound, this reaction provides a route to the synthesis of α,β-unsaturated compounds.

Active methylene compounds such as malonic acid, malononitrile, and ethyl acetoacetate (B1235776) can be used. The reaction proceeds through a nucleophilic addition followed by a dehydration step. A related olefination reaction is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. The Wittig reaction is a highly versatile and widely used method for creating carbon-carbon double bonds with good control over the stereochemistry of the resulting alkene.

Table 4: Hypothetical Knoevenagel Condensation and Wittig Reactions of this compound

ReagentProductReaction TypeTypical Conditions
Malononitrile2-((1-Methylisoquinolin-6-yl)methylene)malononitrileKnoevenagel CondensationPiperidine or other amine base, Ethanol, Reflux
Diethyl malonateDiethyl 2-((1-methylisoquinolin-6-yl)methylene)malonateKnoevenagel CondensationPiperidine, Pyridine (B92270), Reflux
(Triphenylphosphoranylidene)acetaldehyde3-(1-Methylisoquinolin-6-yl)acrylaldehydeWittig ReactionTHF or other aprotic solvent, Room Temperature

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it a primary site for reactions with electrophiles, leading to the formation of N-alkylated, N-acylated, and quaternized derivatives. These modifications not only alter the steric and electronic properties of the molecule but also activate the heterocyclic ring for subsequent transformations.

The nitrogen atom of the isoquinoline ring readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. researchgate.net In the case of this compound, these reactions proceed under standard conditions to yield the corresponding N-alkyl and N-acylisoquinolinium salts. For instance, N-acylation can be achieved using various acylating agents, which may also involve the aldehyde group depending on the reaction conditions. researchgate.net N-alkylation of related tetrahydroquinoline systems has been shown to proceed efficiently, and similar reactivity is expected for the aromatic isoquinoline core. researchgate.net

These reactions are fundamental for introducing a wide variety of functional groups, which can influence the molecule's biological activity or provide a handle for further synthetic modifications.

Quaternization involves the N-alkylation of the isoquinoline nitrogen, typically with an alkyl halide such as methyl iodide, to form a permanently cationic isoquinolinium salt. nih.gov This transformation has a profound impact on the reactivity of the entire molecule.

The introduction of a permanent positive charge on the nitrogen atom significantly increases the electrophilicity of the isoquinoline ring system. This heightened electrophilicity renders the ring, particularly positions C1 and C3, more susceptible to attack by nucleophiles. Furthermore, quaternization can enhance the water solubility of the compound and alter its interaction with biological targets. nih.gov The process breaks the aromaticity of the pyridine ring portion, which can facilitate subsequent cycloaddition or rearrangement reactions.

Table 1: Overview of Reactions at the Isoquinoline Nitrogen

Reaction Type Reagents Product Type Impact on Reactivity
N-Alkylation Alkyl halides (e.g., CH₃I, C₂H₅Br) N-Alkylisoquinolinium salt Introduces positive charge, activates ring for nucleophilic attack
N-Acylation Acyl chlorides, Anhydrides N-Acylisoquinolinium salt Introduces carbonyl functionality, activates ring

| Quaternization | Methyl iodide, Benzyl bromide | Quaternary isoquinolinium salt| Creates permanent cation, enhances electrophilicity and solubility nih.gov |

Annulation and Ring-Forming Reactions Utilizing the Isoquinoline Core

The isoquinoline scaffold of this compound is an excellent platform for the construction of more complex, fused polycyclic systems. These annulation reactions often proceed via cycloaddition or condensation pathways, leading to novel heterocyclic structures with potential applications in materials science and medicinal chemistry.

The isoquinoline core can be elaborated to form fused heterocycles like imidazo[5,1-a]isoquinolines and pyrrolo[2,1-a]isoquinolines.

Imidazo[5,1-a]isoquinolines: These can be synthesized via multicomponent reactions. For example, a reaction involving the isoquinoline, an aldehyde, an amine, and an isocyanide can yield the fused imidazo-isoquinoline system. uni-giessen.de Alternative methods include iodine-mediated condensation-cyclization reactions. uni-giessen.de

Pyrrolo[2,1-a]isoquinolines: A prominent method for constructing this fused system is the 1,3-dipolar cycloaddition reaction. nih.govrsc.org This typically involves the in-situ generation of an isoquinolinium N-ylide (a 1,3-dipole) by reacting the isoquinoline with a compound like a 2-bromoacetophenone. This ylide then reacts with a dipolarophile, such as an activated alkyne or olefin, to form the pyrrolo[2,1-a]isoquinoline (B1256269) core in a one-pot synthesis. nih.gov

Cycloaddition reactions provide powerful tools for building complex ring systems onto the isoquinoline framework.

[3+2] Cycloadditions: These reactions are well-documented for isoquinoline derivatives. nih.gov The isoquinoline nitrogen can be transformed into a 1,3-dipole, such as an isoquinoline-N-oxide or an azomethine ylide. researchgate.netthieme-connect.de For instance, oxidation of the nitrogen atom can form an isoquinoline-N-oxide, which can then undergo a [3+2] cycloaddition with a dipolarophile like carbon disulfide (CS₂) or an alkyne. thieme-connect.de Similarly, isoquinolinium ylides, generated from the quaternized isoquinoline, react readily with various dipolarophiles. nih.gov

[4+2] Cycloadditions: The Diels-Alder reaction and related [4+2] cycloadditions are more commonly used to construct the isoquinoline ring itself rather than using the aromatic isoquinoline as the diene component. bohrium.comresearchgate.netfapesp.br However, derivatized isoquinolines can participate in such reactions. For example, Rh(III)-catalyzed [4+2] annulation has been used to synthesize imidazo[2,1-a]isoquinolines, demonstrating a pathway where a heterocyclic partner reacts with a diazoketoester to build a new fused ring. rsc.org

Table 2: Annulation and Cycloaddition Reactions

Reaction Type Key Intermediate/Reactant Partner Molecule Fused System/Product Reference
Imidazo-fusion Isoquinoline Aldehyde, Amine, Isocyanide Imidazo[5,1-a]isoquinoline uni-giessen.de
Pyrrolo-fusion Isoquinolinium N-ylide Activated Alkyne/Olefin Pyrrolo[2,1-a]isoquinoline nih.gov
[3+2] Cycloaddition Isoquinoline-N-oxide Alkyne, CS₂ Fused heterocycles thieme-connect.de
[3+2] Cycloaddition Azomethine imine Allyl alkyl ketone Tetrahydroisoquinoline derivative nih.gov

| [4+2] Annulation | 2-Arylimidazole | α-Diazoketoester | Imidazo[2,1-a]isoquinoline | rsc.org |

Electrophilic and Nucleophilic Substitutions on the Isoquinoline Core

The electronic nature of the isoquinoline ring, with its electron-rich benzene (B151609) part and electron-deficient pyridine part, dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: Electrophilic attack on the isoquinoline ring system occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring. youtube.comquimicaorganica.org The directing effects of the existing substituents on this compound are crucial. The C1-methyl group is an activating, ortho-para directing group, while the C6-carbaldehyde is a deactivating, meta-directing group. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is predicted to occur at the C5 and C8 positions, which are activated by the C1-methyl group and less deactivated by the C6-aldehyde. The intermediate carbocations formed by attack at these positions are more stable. quimicaorganica.org

Nucleophilic Aromatic Substitution: In contrast, nucleophilic substitution typically occurs on the electron-deficient pyridine ring, with a strong preference for the C1 position. quora.comquimicaorganica.org This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate. In this compound, the C1 position is already occupied. Nucleophilic attack at this position would require the methyl group to act as a leaving group, which is generally unfavorable. However, if a good leaving group were present on the benzene ring, nucleophilic aromatic substitution (SNAAr) could be facilitated by the electron-withdrawing nature of the C6-carbaldehyde group. Furthermore, quaternization of the nitrogen atom would greatly enhance the ring's susceptibility to nucleophilic attack at available positions.

Table 3: Regioselectivity of Substitution Reactions

Reaction Type Preferred Positions Rationale
Electrophilic Substitution C5, C8 Attack occurs on the electron-rich benzene ring; intermediates are stabilized. youtube.comquimicaorganica.org

| Nucleophilic Substitution | C1 | Attack occurs on the electron-deficient pyridine ring; nitrogen stabilizes the anionic intermediate. quora.comquimicaorganica.org |

Regioselective Substitution Patterns on the Aromatic Rings

The introduction of new substituents onto the aromatic framework of this compound is a nuanced process, guided by the electronic properties of the existing groups. The isoquinoline nucleus itself has distinct regions of reactivity. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring is more electron-rich and undergoes electrophilic substitution.

In electrophilic aromatic substitution reactions, such as nitration or halogenation, the directing effects of both the methyl and the formyl groups must be considered. The methyl group at C1 is an activating group, donating electron density to the ring system and favoring substitution at ortho and para positions. Conversely, the aldehyde group at C6 is a deactivating group, withdrawing electron density and directing incoming electrophiles to the meta position.

For isoquinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions of the benzene ring. acs.orgugm.ac.id In the case of this compound, the C1-methyl group activates the pyridine ring, potentially favoring substitution at C3 and C4. However, the strong deactivating nature of the C6-aldehyde group on the benzene ring will likely dominate, directing electrophiles to the positions meta to it, namely C5 and C7. Therefore, a mixture of products is possible, with substitution at C5 and C7 being the most probable outcomes for electrophilic attack. The precise regioselectivity would likely depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic aromatic substitution on the isoquinoline ring is generally favored at the C1 position. However, in this compound, this position is already occupied by a methyl group, making direct nucleophilic substitution at this site impossible.

Functional Group Interconversions on the Isoquinoline Skeleton

The aldehyde functionality at the C6 position is a versatile handle for a variety of chemical transformations. These interconversions allow for the synthesis of a diverse range of derivatives with modified properties and further reactivity.

Oxidation to Carboxylic Acid:

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (KMnO4) and potassium dichromate (K2Cr2O7) under acidic conditions. libretexts.orgmasterorganicchemistry.com More modern and milder methods, such as using sodium chlorite (B76162) (NaClO2) or employing biocatalytic oxidation with aldehyde dehydrogenases, can also achieve this conversion with high chemoselectivity. masterorganicchemistry.com

Table 1: Oxidation of this compound

Product Reagents and Conditions
1-Methylisoquinoline-6-carboxylic acid KMnO4, H2SO4 (aq), heat
1-Methylisoquinoline-6-carboxylic acid K2Cr2O7, H2SO4 (aq), heat

Reduction to Alcohol:

The aldehyde can be reduced to the corresponding primary alcohol, 1-methylisoquinolin-6-yl)methanol. This is typically achieved using hydride reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent for the reduction of aldehydes and ketones and is often the reagent of choice due to its ease of handling. dss.go.thnih.gov Stronger reducing agents like lithium aluminum hydride (LiAlH4) can also be used, though they are less chemoselective. nih.gov

Table 2: Reduction of this compound

Product Reagents and Conditions
(1-Methylisoquinolin-6-yl)methanol NaBH4, ethanol, room temperature

Radical Reaction Pathways for Isoquinoline Carbaldehydes

The aldehyde group of this compound can participate in radical reactions, opening up alternative pathways for derivatization that are distinct from ionic reactions.

One significant pathway involves the generation of an acyl radical. Under photochemical conditions, particularly with catalysts like tetra-n-butylammonium decatungstate (TBADT), the formyl proton can be abstracted to form a nucleophilic acyl radical. wikipedia.org This acyl radical can then undergo a variety of subsequent reactions. For instance, it can add to electron-deficient alkenes in a conjugate addition fashion. Another potential fate of the acyl radical is decarbonylation to produce a 1-methylisoquinolin-6-yl radical, which can then be trapped by other species in the reaction mixture. acs.org

Another important class of radical reactions applicable to this system is the Minisci reaction. This reaction involves the nucleophilic addition of a radical to an electron-deficient aromatic ring, such as a protonated N-heterocycle. In the case of this compound, under acidic conditions, the isoquinoline nitrogen would be protonated, making the heterocyclic ring more susceptible to radical attack. The introduction of alkyl or other radical species would likely occur at the positions ortho and para to the nitrogen atom, namely C2 and C4, although the steric hindrance from the C1-methyl group might influence the regioselectivity. The Minisci reaction is a powerful tool for the direct C-H functionalization of heteroaromatic compounds.

Table 3: Potential Radical Reactions of this compound

Reaction Type Radical Intermediate Potential Products
Acyl Radical Addition 1-Methylisoquinoline-6-carbonyl radical Adducts with electron-deficient alkenes
Decarbonylation 1-Methylisoquinolin-6-yl radical Products from radical trapping

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methylisoquinoline 6 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules. For 1-methylisoquinoline-6-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, as well as insights into the molecule's conformation.

1D NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Assignment.rsc.orgrsc.orgdoi.orgyoutube.comacs.orgnih.govustc.edu.cn

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number and chemical environment of the hydrogen atoms in the molecule. The aldehyde proton typically appears as a singlet in the downfield region, around 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons of the isoquinoline (B145761) ring system exhibit characteristic chemical shifts and coupling patterns. For instance, in isoquinoline-6-carbaldehyde (B65355), the proton at the C1 position appears as a singlet at approximately 9.31 ppm, while the other aromatic protons resonate between 7.75 and 8.96 ppm. rsc.org The methyl group at the C1 position in this compound would be expected to show a singlet in the upfield region, typically around 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates around 190-193 ppm. rsc.org The carbon atoms of the isoquinoline ring system appear in the aromatic region (approximately 117-160 ppm). For example, in the related compound isoquinoline-6-carbaldehyde, the carbon signals have been reported at δ 192.7, 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, and 117.9. rsc.org The methyl carbon at C1 would be expected to have a chemical shift in the range of 20-30 ppm.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the isoquinoline ring. researchgate.net The chemical shift of the nitrogen atom is sensitive to factors such as hybridization, substitution, and protonation state. researchgate.netcsic.es For isoquinoline derivatives, the nitrogen signal would be expected in a specific region of the ¹⁵N NMR spectrum, which can aid in confirming the heterocyclic ring structure.

Table 1: Representative ¹H and ¹³C NMR Data for Isoquinoline Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Isoquinoline-6-carbaldehyde10.37 (s, 1H, CHO), 9.31 (s, 1H, H-1), 8.96 (d, 1H), 8.69 (d, 1H), 8.20 (t, 2H), 7.75 (dd, 1H)192.7, 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9 rsc.org
2-Methylquinoline-6-carbaldehyde10.10 (s, 1H, CHO), 8.23 (s, 1H), 8.12 (m, 2H), 8.04 (d, 1H), 7.34 (d, 1H), 2.74 (s, 3H, CH₃)191.5, 162.4, 150.6, 137.4, 133.7, 133.4, 129.9, 126.9, 125.9, 123.2, 25.72 rsc.org

Note: This table provides representative data for related compounds to illustrate typical chemical shift ranges. The exact values for this compound would require experimental determination.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships.rsc.orgacs.org

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms and elucidating the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be used to identify which protons are spin-coupled, helping to trace the connectivity of the protons on the isoquinoline ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a highly sensitive technique that allows for the direct assignment of a proton's signal to the carbon to which it is attached. columbia.edu This would definitively link each aromatic proton to its corresponding carbon atom in the isoquinoline ring and the methyl protons to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is particularly useful for determining the three-dimensional structure and conformation of the molecule. nih.gov For instance, NOESY could reveal through-space interactions between the C1-methyl group and the proton at the C8 position, providing insights into the preferred orientation of the substituents.

Conformational Analysis and Intramolecular Interactions via NMR.rsc.org

By combining the information from various NMR experiments, particularly NOESY and coupling constant analysis, it is possible to perform a conformational analysis of this compound. rsc.orgnih.gov The rotational barrier around the bond connecting the aldehyde group to the isoquinoline ring can be investigated, as well as any preferred orientations of the methyl group. Intramolecular interactions, such as steric hindrance or weak hydrogen bonds, can influence the chemical shifts and coupling constants, providing further clues about the molecule's conformation in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition.acs.orgustc.edu.cn

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₉NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular mass-to-charge ratio and then inducing its fragmentation. nih.govnih.gov The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. nih.gov For this compound, MS/MS analysis would reveal characteristic fragmentation patterns. For instance, the loss of the formyl group (-CHO) or the methyl group (-CH₃) would be expected fragmentation pathways. Analyzing these pathways helps to piece together the structure of the molecule and confirm the connectivity of its different parts. The fragmentation of isoquinoline alkaloids often follows predictable patterns that can be used for their identification and structural elucidation. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Carbonyl and Heterocyclic Ring Vibrations

Infrared spectroscopy is particularly sensitive to polar functional groups. For this compound, the most prominent features in its IR spectrum would be the carbonyl (C=O) stretching vibration and the vibrations associated with the isoquinoline ring system.

The aldehyde C=O stretching frequency is a strong and sharp absorption band. For aromatic aldehydes, where the carbonyl group is conjugated with the aromatic ring, this band typically appears in the range of 1710-1685 cm⁻¹. The conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and thus lowering its vibrational frequency compared to non-conjugated aldehydes.

The isoquinoline ring, a bicyclic heteroaromatic system, would exhibit a series of characteristic vibrations. These include C=C and C=N stretching vibrations within the aromatic rings, which are expected to appear in the 1625-1430 cm⁻¹ region. C-H stretching vibrations of the aromatic and methyl groups would be observed around 3100-3000 cm⁻¹ and 2975-2870 cm⁻¹, respectively. The aldehydic C-H stretch is also a key diagnostic feature, typically showing one or two bands in the 2850-2700 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aldehyde C-HStretching2850-2700Medium
Aromatic C-HStretching3100-3000Medium
Methyl C-HStretching2975-2870Medium
Carbonyl C=OStretching (Conjugated)1710-1685Strong
Aromatic C=C/C=NRing Stretching1625-1430Medium to Strong
C-H BendingIn-plane and out-of-plane1400-600Medium to Weak

This table is based on established group frequencies for similar molecular structures and is predictive in nature due to the absence of experimental data for the specific compound.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy, as it is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for characterizing the skeletal vibrations of the isoquinoline ring system.

The symmetric breathing vibrations of the aromatic rings would be expected to produce strong and sharp bands in the Raman spectrum. The C-C stretching of the aromatic system and the C-N stretching within the pyridine (B92270) ring would also be Raman active. While the carbonyl stretch is also observable in Raman, it is typically weaker than in the IR spectrum. The methyl group vibrations would also be present.

A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound, allowing for a more confident assignment of the observed bands.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

To date, no published crystal structure for this compound has been found in crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal:

The planarity of the isoquinoline ring system.

The precise bond lengths of the C=O, C-C, and C-N bonds, which would provide experimental evidence for the extent of electron delocalization.

The conformation of the aldehyde group relative to the isoquinoline ring.

The packing of the molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings of adjacent molecules.

This information is crucial for understanding the structure-property relationships of the compound.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, through reduction of the C=N bond in the ring to create a tetrahydroisoquinoline derivative, then chiroptical spectroscopy would become relevant. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively, providing information about the absolute configuration and conformation of enantiomers.

For any potential chiral derivatives of this compound, chiroptical spectroscopy would be essential for their stereochemical characterization.

Computational and Theoretical Studies on 1 Methylisoquinoline 6 Carbaldehyde Systems

Structure-Reactivity Relationship (SRR) Studies

While direct and extensive structure-reactivity relationship (SRR) studies specifically targeting 1-methylisoquinoline-6-carbaldehyde are not widely available in public literature, a substantial body of research on related isoquinoline (B145761) and quinoline (B57606) derivatives provides a framework for understanding its potential chemical behavior and biological interactions. japsonline.comjapsonline.comresearchgate.net By examining these analogous systems, it is possible to infer the key structural motifs of this compound that likely govern its reactivity.

The reactivity of the isoquinoline scaffold is significantly influenced by the electronic properties of its substituents. japsonline.com The core isoquinoline ring system is a bioisostere for naphthalene (B1677914) and is present in numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, and antihypertensive properties. nih.govacs.orgmdpi.com The nitrogen atom in the isoquinoline ring imparts a level of electron deficiency, particularly at the C1 and C3 positions, making them susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring portion can undergo electrophilic substitution, with the positions of substitution directed by the existing substituents.

In the case of this compound, the key functional groups determining its reactivity are the methyl group at the C1 position and the carbaldehyde (aldehyde) group at the C6 position.

Influence of the 1-Methyl Group:

The methyl group at the C1 position is known to be reactive. The protons of this methyl group are acidic due to the electron-withdrawing effect of the adjacent nitrogen atom and can be abstracted by a strong base to form a carbanion. This nucleophilic center can then participate in various condensation and alkylation reactions, allowing for the synthesis of a diverse range of derivatives. researchgate.net This reactivity is a cornerstone for creating libraries of 1-substituted isoquinoline compounds for biological screening.

Influence of the 6-Carbaldehyde Group:

The aldehyde group at the C6 position is a versatile functional group that significantly influences the molecule's reactivity profile. It can undergo a wide range of chemical transformations characteristic of aldehydes, including:

Nucleophilic Addition: The electrophilic carbon of the aldehyde is a prime target for nucleophiles. This allows for reactions such as the formation of Schiff bases with amines, acetals with alcohols, and cyanohydrins with cyanide ions. These reactions are often pivotal for the biological activity of related compounds.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel and Wittig reactions, to form new carbon-carbon bonds and extend the conjugated system of the molecule.

Quantitative structure-activity relationship (QSAR) studies on various isoquinoline derivatives have highlighted the importance of steric, electronic, and hydrophobic parameters in determining their biological potency. japsonline.comresearchgate.net For instance, in studies on isoquinoline-based inhibitors, the volume and electronic nature of substituents at different positions on the ring have been shown to be critical for binding to target proteins. nih.gov It can be inferred that the size and electronic properties of substituents at the C1 and C6 positions of this compound would be crucial determinants of its interaction with biological macromolecules.

Interactive Data Table: Inferred Structure-Reactivity Relationships

Structural Feature Position Predicted Reactivity/Influence Potential for Derivatization
Methyl GroupC1Acidic protons, susceptible to deprotonation.High: Alkylation, condensation reactions.
Carbaldehyde GroupC6Electrophilic carbon, prone to nucleophilic attack.High: Formation of imines, oximes, hydrazones, alcohols, carboxylic acids.
Nitrogen AtomN2Basic, can be protonated or quaternized. Influences electronic distribution of the ring.Moderate: Salt formation, N-oxide formation.
Benzene RingC5, C7, C8Susceptible to electrophilic substitution.Moderate: Halogenation, nitration, sulfonation (influenced by existing groups).

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Direct molecular dynamics (MD) simulations specifically for this compound are not readily found in the scientific literature. However, MD simulations of the parent isoquinoline molecule and other substituted derivatives provide valuable insights into the likely conformational landscape and intermolecular interactions of this compound. osti.govnih.gov

MD simulations of liquid isoquinoline have shown that it exhibits a relatively rigid planar structure. osti.gov The primary intermolecular interactions are dominated by van der Waals forces and π-π stacking between the aromatic rings. The nitrogen atom can also act as a hydrogen bond acceptor.

For this compound, the primary determinants of its conformational flexibility and interaction patterns would be the torsional freedom of the methyl and carbaldehyde groups and the potential for specific intermolecular interactions mediated by these substituents.

Conformational Landscape:

The isoquinoline ring itself is expected to remain largely planar. The main conformational flexibility would arise from the rotation of the C1-methyl and C6-carbaldehyde groups around their respective single bonds connecting them to the isoquinoline core.

Rotation of the 1-Methyl Group: The rotation of the methyl group is generally considered to have a low energy barrier and is likely to be freely rotating at room temperature.

Rotation of the 6-Carbaldehyde Group: The orientation of the carbaldehyde group relative to the isoquinoline ring is of greater significance. Two primary planar conformations can be envisioned: one where the carbonyl oxygen is pointing away from the C5 position and another where it is pointing towards it. The relative energies of these conformers would be influenced by steric and electronic factors. The planarity of the carbaldehyde group with the aromatic ring is likely favored to maximize π-conjugation.

Intermolecular Interactions:

MD simulations would be instrumental in mapping the key interaction sites of this compound in a biological environment. Based on its structure, the following interactions are predicted to be significant:

Hydrogen Bonding: The nitrogen atom of the isoquinoline ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors. This is a critical feature for interaction with hydrogen bond donor residues in protein binding sites, such as arginine, lysine, or serine.

π-π Stacking: The planar aromatic isoquinoline ring is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein target.

Hydrophobic Interactions: The methyl group and the aromatic rings contribute to the hydrophobic character of the molecule, favoring interactions with nonpolar pockets in a binding site.

Interactive Data Table: Predicted Conformational and Interaction Properties

Property Predicted Characteristic Method of Study Key Structural Contributor(s)
Conformational FlexibilityLow for the ring, rotational freedom for substituents.Molecular Mechanics, MD SimulationsC1-Methyl, C6-Carbaldehyde
Hydrogen Bond Acceptor SitesStrongMD Simulations, Quantum MechanicsN2 (ring), O (aldehyde)
Hydrogen Bond Donor SitesNoneMD Simulations, Quantum Mechanics-
π-π Stacking PropensityHighMD SimulationsIsoquinoline ring system
Hydrophobic InteractionsModerateMD SimulationsMethyl group, aromatic rings

Advanced Synthetic Applications of 1 Methylisoquinoline 6 Carbaldehyde in Complex Molecule Synthesis

Precursor Role in the Synthesis of Non-Biological Natural Product Analogues

While direct applications of 1-methylisoquinoline-6-carbaldehyde in the synthesis of non-biological analogues of natural products are not extensively documented in publicly available research, the broader class of isoquinoline (B145761) aldehydes serves as a valuable starting point for such endeavors. The isoquinoline scaffold is a common motif in a vast array of natural alkaloids with potent biological activities. medicinal chemists often synthesize non-biological analogues to explore structure-activity relationships, improve pharmacological properties, or develop novel therapeutic agents.

The aldehyde functionality at the 6-position of this compound provides a reactive handle for a variety of chemical transformations. These reactions can be employed to introduce new functional groups and build upon the isoquinoline core to create analogues that mimic the structural complexity of natural products but possess unique, non-natural functionalities. For instance, condensation reactions with various nucleophiles, Wittig-type olefination, and reductive amination are all plausible synthetic routes to generate a diverse range of molecular structures.

Building Block for Diverse Heterocyclic Scaffolds and Chemical Libraries

The construction of diverse heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. This compound is a valuable building block in this context, offering a ready-made isoquinoline core that can be further elaborated into more complex polycyclic systems. The aldehyde group is particularly useful for multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.

The generation of chemical libraries for high-throughput screening is a critical step in the identification of new lead compounds. The reactivity of the aldehyde group in this compound allows for its incorporation into combinatorial synthesis workflows. By reacting the aldehyde with a diverse set of reagents, such as amines, hydrazines, and active methylene (B1212753) compounds, a large library of derivatives can be efficiently synthesized. This approach enables the exploration of a broad chemical space around the 1-methylisoquinoline (B155361) scaffold, increasing the probability of discovering compounds with desired properties.

Development of Fluorescent Probes for Chemical Research

Fluorescent probes are indispensable tools in chemical and biological research, enabling the visualization and quantification of specific analytes or processes. While specific examples of fluorescent probes derived directly from this compound are not prominent in the literature, the inherent fluorescence of the isoquinoline ring system makes it an attractive scaffold for the design of new probes.

The aldehyde group can serve as a reactive site to attach a recognition moiety for a target analyte. The interaction of the probe with its target can induce a change in the photophysical properties of the isoquinoline fluorophore, such as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. This change in fluorescence provides a detectable signal for the presence of the analyte. For instance, the aldehyde could be used to synthesize Schiff base derivatives that exhibit environment-sensitive fluorescence or act as "turn-on" fluorescent sensors upon binding to a specific metal ion or biomolecule.

Application as an Intermediate in Advanced Materials Science Research (e.g., Dyes, Polymers, without biological context)

In the realm of materials science, organic molecules with specific electronic and photophysical properties are in high demand for applications such as dyes, pigments, and functional polymers. A related compound, 1-methoxyisoquinoline-6-carbaldehyde, has been noted for its use as an intermediate in the synthesis of dyes and pigments. This suggests a potential, though not yet explicitly documented, role for this compound in this area.

Future Perspectives in 1 Methylisoquinoline 6 Carbaldehyde Research

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The future synthesis of 1-methylisoquinoline-6-carbaldehyde and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and generate significant waste. researchgate.netwikipedia.org Modern approaches are shifting towards more environmentally benign and efficient processes.

Photocatalysis and Light-Mediated Reactions: Visible-light photocatalysis is a rapidly advancing field that offers a green alternative for the synthesis of complex heterocyclic compounds. researcher.life Research into photocatalytic routes for isoquinoline synthesis, utilizing catalysts like Ru(bpy)₃Cl₂, has shown promise for the conversion of tetrahydroisoquinolines to isoquinolines under ambient conditions using sunlight and atmospheric oxygen. researchgate.net Future work could adapt these methods for the direct synthesis or functionalization of the this compound scaffold.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of substituted isoquinolines. researchgate.net This high-efficiency method could be optimized for the production of this compound, facilitating rapid library synthesis for screening and application studies.

Mechanochemistry: As a solvent-free or low-solvent technique, mechanochemistry is a cornerstone of sustainable synthesis. nih.gov The application of ball milling and other mechanochemical methods to the synthesis of nitrogen-containing heterocycles is an area of growing interest. nih.gov Exploring mechanochemical routes to this compound could offer a scalable and environmentally friendly production method.

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Photocatalysis Mild reaction conditions, use of renewable energy sources, high atom economy.Development of specific photocatalysts for the target molecule, optimization of light source and reaction parameters.
Microwave-Assisted Rapid reaction times, increased yields, better control over reaction conditions.Optimization of microwave parameters for specific reaction steps, scale-up studies.
Mechanochemistry Reduced or no solvent use, energy efficiency, potential for novel reactivity.Screening of different milling conditions, exploration of solid-state reactions.
Flow Chemistry Precise control of reaction parameters, improved safety, potential for automation and scale-up.Design of continuous flow reactors for multi-step syntheses of derivatives.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of the methyl group at the 1-position and the carbaldehyde group at the 6-position on the isoquinoline core of this compound suggests a rich and largely unexplored reactivity landscape.

Reactivity of the Methyl Group: The methyl group at the C1 position of the isoquinoline ring is known to be reactive and can participate in a variety of transformations. Future research could focus on the deprotonation of this methyl group to form a reactive intermediate, which could then be engaged in C-C bond-forming reactions to introduce new functional groups.

Transformations of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations. Beyond standard oxidation and reduction reactions, future studies could explore its participation in multicomponent reactions, cycloadditions, and as a directing group for C-H activation at other positions on the isoquinoline ring.

Dearomatization Strategies: Temporary dearomatization of the isoquinoline ring system can unlock novel reactivity patterns. For instance, the reaction of isoquinolines with a nucleophilic reagent can generate a 1,2-dihydroisoquinoline (B1215523) intermediate, which can then react with electrophiles at the C4 position. nih.gov Applying such strategies to this compound could lead to the synthesis of highly substituted and structurally complex derivatives.

Integration into Advanced Functional Materials (Non-Biological Applications)

The inherent electronic and structural properties of the isoquinoline scaffold make it a promising building block for advanced functional materials, extending beyond its traditional use in medicinal chemistry.

Luminescent Materials: Isoquinoline derivatives have been investigated for their fluorescent properties. mdpi.com The extended π-system and the presence of heteroatoms in this compound suggest its potential utility in the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. Future research could involve the synthesis of polymers or coordination complexes incorporating this moiety to tune their photophysical properties.

Organic Semiconductors: The planar structure and potential for π-π stacking of isoquinoline-based molecules make them candidates for use in organic electronics. By modifying the substituents on the this compound core, it may be possible to engineer the HOMO/LUMO energy levels and charge transport properties, leading to applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Corrosion Inhibitors: The nitrogen atom in the isoquinoline ring can coordinate to metal surfaces, and some isoquinoline derivatives have shown efficacy as corrosion inhibitors. Investigating the potential of this compound and its derivatives in this area could lead to the development of new, effective, and environmentally friendly anti-corrosion agents.

Computational Design and Prediction of Novel Isoquinoline-Carbaldehyde Derivatives

Computational chemistry and in silico design are indispensable tools for accelerating the discovery and optimization of new molecules with desired properties.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its hypothetical derivatives. researchgate.net These calculations can provide insights into the molecule's reactivity, stability, and potential for specific applications. For example, calculating the HOMO-LUMO gap can help to predict its electronic properties for material science applications.

Quantitative Structure-Property Relationship (QSPR) Studies: By developing QSPR models, it is possible to establish a mathematical relationship between the structural features of a series of isoquinoline-carbaldehyde derivatives and their properties, such as luminescence or conductivity. These models can then be used to virtually screen and prioritize new candidate molecules for synthesis and experimental validation.

Molecular Docking and Dynamics for Material Science: While traditionally used in drug discovery, molecular docking and dynamics simulations can also be adapted to predict the interaction of isoquinoline-based molecules with surfaces or within a material matrix. researchgate.netnih.govnih.gov This could be used, for example, to model the adsorption of a this compound-based corrosion inhibitor on a metal surface or the packing of these molecules in a thin film for an electronic device.

Computational MethodApplication to this compound ResearchPredicted Outcomes
Density Functional Theory (DFT) Calculation of electronic structure, orbital energies (HOMO/LUMO), and spectroscopic properties.Prediction of reactivity, optical and electronic properties for material applications.
Quantitative Structure-Property Relationship (QSPR) Modeling the relationship between molecular structure and material properties (e.g., fluorescence quantum yield).Rational design of derivatives with enhanced material performance.
Molecular Dynamics (MD) Simulation Simulating the behavior of molecules in a condensed phase or on a surface.Understanding intermolecular interactions, packing motifs, and adsorption behavior for material design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methylisoquinoline-6-carbaldehyde, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves cyclization strategies, such as the Pomeranz-Fritsch reaction , where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal under acidic conditions . Optimization includes adjusting temperature (e.g., 80–120°C), catalyst choice (e.g., H₂SO₄ or polyphosphoric acid), and solvent systems (e.g., ethanol or DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Validation by ¹H/¹³C NMR and HPLC-MS is critical to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly focusing on the aldehyde group’s orientation .
  • Spectroscopy : UV-Vis (λmax ~270 nm in ethanol) and IR (C=O stretch at ~1680 cm⁻¹) provide electronic and functional group insights.
  • Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and reactive sites for electrophilic substitution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Systematic meta-analysis : Follow COSMOS-E guidelines to aggregate data from heterogeneous studies, adjusting for variables like cell line specificity or assay protocols (e.g., MTT vs. resazurin assays) .
  • Dose-response validation : Replicate studies under controlled conditions (e.g., IC₅₀ values in cancer cell lines) to identify outliers.
  • Data Table :
StudyActivity (IC₅₀, μM)Cell LineAssay Type
A 12.3 ± 1.2HeLaMTT
B 28.7 ± 3.1MCF-7Resazurin
C 15.9 ± 2.0A549MTT

Q. How does the substitution pattern of this compound influence its reactivity in multicomponent reactions?

  • Methodological Answer :

  • Electrophilic substitution : The aldehyde group at position 6 directs reactivity toward nucleophilic additions (e.g., Knoevenagel condensation), while the methyl group at position 1 sterically hinders ortho positions.
  • Comparative analysis : Use Hammett constants (σ values) to predict substituent effects. For example:
SubstituentPositionσ (meta)Reactivity Trend
-CHO6+0.23Electrophilic activation
-CH₃1-0.07Steric hindrance
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to compare rates in derivatives .

Q. What computational and experimental approaches validate the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) with a focus on hydrogen bonding (aldehyde O with Arg112) and π-π stacking (isoquinoline ring with Phe296) .
  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) in real-time, ensuring buffer optimization (pH 7.4, 0.01% Tween-20) to reduce nonspecific interactions .

Methodological Rigor and Reporting

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

  • Methodological Answer : Adhere to Beilstein Journal of Organic Chemistry guidelines:

  • Experimental section : Specify exact molar ratios (e.g., 1:1.2 substrate:catalyst), reaction times, and purification details (e.g., Rf values).
  • Supporting information : Include raw NMR spectra (δ values, coupling constants), HPLC chromatograms (retention times), and crystallographic data (CCDC deposition numbers) .

Q. What advanced techniques address challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Co-crystallization : Use additives (e.g., 1% n-octyl β-D-glucopyranoside) to improve crystal lattice formation.
  • High-throughput screening : Employ CrystalFormer HTX to test 96 solvent conditions (e.g., PEG 3350/ammonium sulfate mixtures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.